3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide
Description
3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₀FNO₃. It is characterized by the presence of a fluoro-substituted benzamide group attached to a chromenone (coumarin) moiety.
Properties
IUPAC Name |
3-fluoro-N-(2-oxochromen-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-12-3-1-2-11(8-12)16(20)18-13-5-6-14-10(9-13)4-7-15(19)21-14/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIMQNFZYKXEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 6-amino-2H-chromen-2-one.
Amide Formation: The key step involves the formation of an amide bond between the 3-fluorobenzoic acid and the 6-amino-2H-chromen-2-one. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Chemical Reactions Analysis
3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The chromenone moiety can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Scientific Research Applications
3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Fluorescent Probes: The chromenone moiety imparts fluorescence properties, making it useful as a fluorescent probe in biological imaging and sensing applications.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
DNA Intercalation: The planar structure of the chromenone moiety allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Signal Transduction Pathways: It may modulate various signal transduction pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-oxo-2H-chromen-7-yl)benzamide
- 3-chloro-N-(2-oxo-2H-chromen-6-yl)benzamide
- 3-bromo-N-(2-oxo-2H-chromen-6-yl)benzamide
- 3-fluoro-N-(2-oxo-2H-chromen-6-yl)acetamide
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